5-Fluoro-2-methylaniline is a compound that has been studied in various contexts due to its potential applications in different fields, including its role as a xenobiotic in environmental studies and its structural similarity to fluorinated anilines that are used in medical treatments, particularly in cancer chemotherapy. The compound's relevance is highlighted by its association with 5-fluorouracil (5-FU), a well-known anticancer drug, which has been extensively researched for its mechanisms of action and applications in treating various types of cancer13567910.
The primary mode of action of 5-fluorouracil, a structurally related compound to 5-fluoro-2-methylaniline, is through the inhibition of thymidylate synthetase, which is crucial for DNA synthesis. However, studies have revealed alternative mechanisms, such as the interference with pre-ribosomal RNA processing and the inhibition of uracil DNA glycosylase activity in noncycling human cells13. Another study suggests that 5-FU can bind to the human uracil-5 methyltransferase, affecting tRNA function7. Additionally, 5-FU can be incorporated into RNA, leading to interference with nuclear RNA maturation, and can also be incorporated into DNA, causing mutagenic effects5. These diverse mechanisms contribute to the compound's potent antiproliferative effects on cancer cells.
In environmental toxicology, 5-fluoro-2-methylaniline has been assessed for its toxicity to earthworms, serving as a model xenobiotic. The study utilized high-resolution 1H NMR spectroscopy to identify changes in the biochemical profiles of earthworms exposed to the compound. The results indicated a decrease in certain endogenous metabolites, suggesting potential biomarkers for xenobiotic toxicity2.
In the field of cancer chemotherapy, 5-fluorouracil, a related compound, is used to treat various solid tumors. Its efficacy is attributed to its ability to interfere with essential biochemical processes within cancer cells. However, resistance to 5-FU is a significant challenge, and studies have explored the combination of 5-FU with other agents, such as genistein, to enhance its therapeutic effects and overcome resistance. The combination has been shown to induce apoptosis synergistically in chemo-resistant cancer cells through modulation of AMPK and COX-2 signaling pathways9.
5-fluoro-2-methylaniline's structural analogs have also been investigated for their antimalarial activity. Compounds designed to inhibit the parasite's S-adenosylhomocysteine hydrolase have shown potent antimalarial effects, highlighting the potential of fluorinated analogs in the development of new antimalarial agents8.
The cardiovascular effects of 5-fluorouracil have been studied due to its association with cardiotoxicity. Research on human cardiomyocytes and endothelial cells has revealed that 5-FU can induce apoptosis, autophagy, and reactive oxygen species production, providing insights into the cardiovascular side effects observed in patients undergoing 5-FU-based chemotherapy6.
The clinical pharmacology of 5-fluorouracil has been extensively reviewed, discussing its metabolism, pharmacokinetics, and administration routes. Despite its rapid elimination and poor oral bioavailability, 5-FU remains a cornerstone in the treatment of several malignancies. The development of pharmacodynamic assays has improved the understanding of its action in tumor tissues10.
CAS No.: 5516-88-1
CAS No.: 76663-30-4
CAS No.: 2508-19-2
CAS No.:
CAS No.: 2488-84-8
CAS No.: 876657-17-9